Product packaging for 1-(3-Chloroquinolin-6-yl)ethanone(Cat. No.:CAS No. 1635407-48-5)

1-(3-Chloroquinolin-6-yl)ethanone

Cat. No.: B2420765
CAS No.: 1635407-48-5
M. Wt: 205.64
InChI Key: IWBYBZUSHRYGCA-UHFFFAOYSA-N
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Description

1-(3-Chloroquinolin-6-yl)ethanone (CAS 1635407-48-5) is an organic compound with the molecular formula C11H8ClNO and a molecular weight of 205.64 . This chemical serves as a versatile and high-value synthetic intermediate in organic chemistry and drug discovery research. Quinoline derivatives are recognized for their profound significance in medicinal chemistry, forming the core structure in a wide array of compounds with diverse pharmacological activities . The quinoline scaffold is a privileged structure in drug discovery, known for its presence in molecules with antibacterial, antiviral, and anti-cancer properties . The specific 3-chloro-6-acetyl substitution pattern on the quinoline ring in this compound provides a multifunctional handle for chemists. The acetyl group can undergo further reactions, while the chlorine atom is a potential site for metal-catalyzed cross-coupling reactions, making this building block ideal for constructing more complex chemical entities. Its primary research value lies in its application as a key precursor in the synthesis of novel bioactive molecules, such as anti-microbial agents . Researchers utilize this compound to develop new therapeutic candidates, particularly in the fight against drug-resistant pathogens . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care. Refer to the Safety Datasheet for comprehensive hazard and handling information. Hazard Statements: H302-H315-H319-H335 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO B2420765 1-(3-Chloroquinolin-6-yl)ethanone CAS No. 1635407-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloroquinolin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBYBZUSHRYGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Chloroquinolin 6 Yl Ethanone and Its Analogs

Established Synthetic Pathways for Substituted Quinoline (B57606) Systems

The construction of the quinoline nucleus is a well-trodden path in organic synthesis, with several named reactions forming the bedrock of available methodologies. These reactions, often involving condensation and cyclization steps, provide access to a wide array of substituted quinolines.

Electrophilic Aromatic Substitution Approaches to Quinoline Derivatives

Quinoline undergoes electrophilic substitution reactions, although the pyridine (B92270) ring's electron-withdrawing nature deactivates the molecule compared to benzene (B151609). gcwgandhinagar.com Substitution typically occurs on the benzene ring, primarily at positions 5 and 8, due to the greater electronic richness and the stability of the resulting cationic intermediates. quimicaorganica.org Vigorous reaction conditions are often necessary to drive these substitutions. uop.edu.pk For instance, nitration with fuming nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

The introduction of electrophiles can also be achieved through the cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of 3-halo-, selenium-, and sulfur-containing quinolines under mild conditions. nih.gov The reaction proceeds via a 6-endo-dig electrophilic cyclization, where the choice of electrophile (e.g., ICl, I2, Br2) dictates the substituent at the 3-position. nih.gov

ReactionReagentsPosition of SubstitutionReference
NitrationFuming HNO3, Fuming H2SO45 and 8 uop.edu.pk
SulfonationFuming H2SO4, 220°C5 and 8 uop.edu.pk
Halogenation (via cyclization)N-(2-alkynyl)anilines, ICl/I2/Br23 nih.gov

Condensation Reactions in Quinoline Nucleus Formation

Several classical condensation reactions are pivotal in forming the quinoline core. These methods typically involve the reaction of anilines with carbonyl compounds or their derivatives, followed by cyclization and dehydration.

The Skraup synthesis is a well-known method for producing quinoline itself, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkpharmaguideline.com The reaction is highly exothermic. uop.edu.pk

The Friedländer synthesis offers a route to 2- and 3-substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This reaction can be catalyzed by either acids or bases.

The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comnih.gov The resulting carboxylic acid can be subsequently removed. pharmaguideline.com

The Combes synthesis involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to form the quinoline ring. pharmaguideline.comnih.gov

The Doebner-von Miller reaction is another versatile method that utilizes an α,β-unsaturated carbonyl compound (or its precursor) reacting with an aniline in the presence of a strong acid. pharmaguideline.com

Reaction NameReactantsKey FeaturesReference
Skraup SynthesisAniline, Glycerol, H2SO4, Oxidizing AgentProduces quinoline; highly exothermic uop.edu.pkpharmaguideline.com
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupYields 2- and 3-substituted quinolines
Pfitzinger ReactionIsatin, Carbonyl CompoundForms quinoline-4-carboxylic acids pharmaguideline.comnih.gov
Combes SynthesisArylamine, 1,3-Dicarbonyl CompoundAcid-catalyzed cyclization pharmaguideline.comnih.gov
Doebner-von Miller ReactionAniline, α,β-Unsaturated Carbonyl CompoundRequires strong acid pharmaguideline.com

Multi-Component Reactions for Diverse Quinoline Scaffolds

Multi-component reactions (MCRs) have gained prominence as efficient and atom-economical methods for synthesizing complex molecules like quinolines in a single step. rsc.orgresearchgate.net These reactions offer the advantage of creating structural diversity by combining three or more starting materials in a convergent manner. rsc.org

Notable MCRs for quinoline synthesis include the Povarov reaction , the Gewald reaction , and the Ugi reaction . rsc.org The versatility of MCRs allows for the incorporation of various functional groups and substitution patterns, making them highly valuable in medicinal chemistry and materials science. rsc.org For instance, a three-component reaction of anilines, aldehydes, and alkynes, mediated by molecular iodine and air, can produce quinolines. mdpi.com Another example involves the reaction of methyl ketones, arylamines, and α-ketoesters to yield substituted quinolines. nih.govmdpi.com

Regioselective Alkylation and Formylation Strategies

The direct functionalization of the quinoline ring through C-H activation has emerged as a powerful strategy for introducing alkyl and other functional groups with high regioselectivity. scilit.com Transition metal catalysis plays a crucial role in these transformations. scilit.com

For instance, rhodium-catalyzed alkylation of quinolines with alkenes can occur at the C2 position. nih.gov The use of quinoline N-oxides as starting materials is a common strategy to direct functionalization to the C2 position. mdpi.com Copper-catalyzed C2-alkylation of quinoline N-oxides with tosylhydrazones has also been reported. mdpi.com

Furthermore, regioselective arylation of quinoline N-oxides at the C8 position can be achieved using a ruthenium(II) catalyst with arylboronic acids. nih.gov Interestingly, switching the catalyst to rhodium(III) under similar conditions results in the formation of 8-arylquinoline N-oxides. nih.gov A transition-metal-free approach for the C2-benzylation of quinoline N-oxides using benzylboronates has also been developed. researchgate.net

Targeted Synthesis of 1-(3-Chloroquinolin-6-yl)ethanone

The synthesis of the specific compound this compound requires a strategy that allows for the precise placement of the chloro and acetyl groups on the quinoline scaffold.

Selection and Optimization of Precursor Materials

The synthesis of this compound would likely involve a multi-step process starting from appropriately substituted precursors. A plausible approach could involve the construction of a 6-substituted quinoline, followed by chlorination at the 3-position and subsequent introduction of the acetyl group.

For the quinoline core, a substituted aniline such as 4-aminoacetophenone could serve as a starting material in a classic quinoline synthesis like the Skraup or Doebner-von Miller reaction. This would place the acetyl group at the 6-position of the resulting quinoline.

Alternatively, a pre-existing 6-bromo-3-chloroquinoline (B1445660) could be a key intermediate. The bromo group at the 6-position could then be converted to an acetyl group through a transition metal-catalyzed cross-coupling reaction, such as a Heck or Suzuki reaction, with a suitable acetyl-containing coupling partner.

Another potential route involves the use of 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one as a precursor, which upon further reaction and modification could potentially lead to the desired product. nih.gov

The optimization of precursor materials would involve considering the commercial availability, cost, and reactivity of the starting materials and reagents. The reaction conditions for each step would need to be carefully optimized to maximize the yield and purity of the desired product while minimizing the formation of side products.

Methodological Considerations for Regioselective Chlorination and Acylation

The synthesis of this compound requires careful control over the introduction of both the chloro and acetyl groups onto the quinoline scaffold. The regioselectivity of these transformations is paramount to achieving the desired isomer.

Chlorination: The introduction of a chlorine atom at the C-3 position of the quinoline ring is a key synthetic step. Electrophilic halogenation of quinoline itself typically occurs on the electron-rich benzene ring, favoring positions 5 and 8. quimicaorganica.org Therefore, direct chlorination of 6-acetylquinoline (B1266891) is unlikely to yield the desired 3-chloro product. A more common strategy involves the construction of the quinoline ring with a group at the 3-position that can be subsequently converted to a chlorine atom, or by using starting materials that already contain the desired substitution pattern. Metal-free protocols using reagents like trihaloisocyanuric acid have been developed for the regioselective C5–H halogenation of 8-substituted quinolines, highlighting the ongoing research into controlled halogenation of the quinoline core. rsc.org

Acylation: The placement of the acetyl group at the C-6 position is typically achieved via Friedel-Crafts acylation or related reactions. In electrophilic aromatic substitution reactions, the benzene ring of quinoline is more reactive than the pyridine ring. quimicaorganica.orgyoutube.com The directing effects of the quinoline nitrogen atom (which deactivates the pyridine ring) and any existing substituents must be considered. For instance, acylation of a 3-chloroquinoline (B1630576) would be directed to the benzene ring, with positions 6 and 8 being potential sites for substitution. The final regiochemical outcome would depend on the reaction conditions and the steric and electronic nature of the substituents. An alternative to direct acylation is to build the quinoline ring from a precursor that already contains the acetyl group at the desired position, such as 4-aminoacetophenone. chemicalbook.com This approach circumvents potential issues with regioselectivity during the acylation of the assembled quinoline ring system.

Catalytic and Green Chemistry Approaches in Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the use of catalytic and environmentally benign methods. nih.gov The synthesis of quinoline derivatives, including this compound, has benefited from these advancements, which aim to reduce waste, minimize energy consumption, and avoid hazardous reagents. researchgate.netresearchgate.net

Green chemistry strategies applicable to quinoline synthesis include the use of eco-friendly solvents like water and ethanol, microwave-assisted reactions, and one-pot procedures that reduce the number of purification steps. researchgate.netjocpr.comijpsjournal.com Catalyst-free methods have also been developed, further enhancing the environmental profile of these syntheses. jocpr.com

Various catalysts have been employed to improve the efficiency and selectivity of quinoline synthesis. These range from simple inorganic compounds to complex organometallic catalysts.

Catalyst TypeExamplesApplication in Quinoline SynthesisReference(s)
Lewis Acids FeCl₃·6H₂OCatalyzes the condensation of 2-aminoarylketones and active methylene (B1212753) compounds. researchgate.net
Brønsted Acids p-Toluenesulfonic acid (p-TSA)Effective catalyst for the synthesis of quinoline analogs. researchgate.net
Organocatalysts Formic acidA versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com
Metal Catalysts Palladium (Pd), Copper (Cu), Rhodium (Rh)Used in various C-H activation and cross-coupling reactions to build and functionalize the quinoline core. mdpi.com

These green and catalytic methods offer significant advantages over classical synthetic routes like the Skraup, Friedländer, or Combes syntheses, which often require harsh conditions and stoichiometric amounts of hazardous reagents. nih.govresearchgate.net

Functionalization and Derivatization Strategies for this compound

The presence of three distinct reactive sites—the ethanone (B97240) moiety, the C-3 chloro substituent, and the remaining positions on the quinoline ring—makes this compound a versatile building block for the synthesis of a wide array of derivatives.

Chemical Transformations at the Ethanone Moiety

The acetyl group at the C-6 position is a key handle for a variety of chemical modifications. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a range of classical and modern organic reactions.

Reaction TypeReagents and ConditionsProduct TypeReference(s)
Condensation Aromatic aldehydes, base (e.g., NaOH)Chalcones tsijournals.com
Heterocycle Formation Hydrazine (B178648) hydratePyrazole derivatives rsc.org
Heterocycle Formation Hydroxylamine (B1172632) hydrochloride, sodium acetateIsoxazole (B147169) derivatives tsijournals.com
Heterocycle Formation Thiourea/Urea, baseThiazine/Oxazine derivatives tsijournals.com
Schiff Base Formation Primary amines (aromatic/aliphatic)Imines (Schiff bases)

One of the most common transformations is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. These α,β-unsaturated ketones are themselves valuable intermediates for the synthesis of various heterocyclic systems, such as pyrazolines, isoxazoles, and thiazines. tsijournals.com

Further Substitutions on the Quinoline Ring System

The quinoline ring of this compound can undergo further substitution reactions, although the regioselectivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: Further electrophilic attack on the quinoline ring system will preferentially occur on the carbocyclic (benzene) ring. quimicaorganica.org The acetyl group at C-6 is a deactivating, meta-directing group, while the ring nitrogen deactivates both rings, particularly the heterocyclic portion. Therefore, electrophiles are likely to be directed to the C-5 and C-8 positions, which are ortho and para to the activating influence of the ring junction and away from the deactivating influence of the acetyl group.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-3 position is susceptible to nucleophilic displacement, although it is generally less reactive than halogens at the C-2 and C-4 positions. quimicaorganica.org The reactivity of the C-3 position can be enhanced by the presence of electron-withdrawing groups on the ring. A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chloride, providing access to a wide range of 3-substituted quinoline derivatives. nih.gov Studies on related 2-chloroquinoline-3-carbaldehyde (B1585622) systems have shown that the C-2 chlorine is readily displaced by nucleophiles, suggesting that the C-3 position in the target compound may require specific conditions for substitution. rsc.orgnih.gov

Preparation of Schiff Base Derivatives and Related Heterocycles

The reaction of the ethanone group of this compound with primary amines is a straightforward method for the synthesis of Schiff bases (imines). This condensation reaction is typically carried out by heating the reactants in a suitable solvent, sometimes with acid or base catalysis. mdpi.com

Schiff bases are valuable compounds in their own right and also serve as versatile intermediates for the synthesis of other heterocyclic systems. For example, the imine bond can be reduced to form secondary amines, or it can participate in cycloaddition reactions.

The synthesis of Schiff bases from a variety of carbonyl compounds and primary amines is well-documented. For instance, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) has been condensed with substituted anilines to afford the corresponding imines. rsc.org Similarly, 2-oxo-3-formyl quinoline has been reacted with various primary amines, such as 2-aminothiophenol (B119425) and 4-aminophenol, to produce a range of Schiff base derivatives. These examples provide a strong precedent for the successful synthesis of Schiff bases from this compound.

Furthermore, the ethanone moiety can be used to construct more complex heterocyclic structures directly. Reaction with hydrazides, for example, can lead to the formation of triazole or oxadiazole rings, as demonstrated in the derivatization of related furanone systems. nih.gov The reaction of 2-chloroquinoline-3-carbaldehyde derivatives with various reagents has yielded fused heterocyclic systems like pyrazolo[3,4-b]quinolines and tetrazolo[1,5-a]quinolines, showcasing the potential for similar transformations starting from the ethanone derivative. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1 3 Chloroquinolin 6 Yl Ethanone

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and understanding the molecular structure of 1-(3-Chloroquinolin-6-yl)ethanone.

The experimental and theoretical analysis of the vibrational spectra allows for the precise assignment of characteristic vibrational modes. nih.gov For similar aromatic ketone structures, the carbonyl (C=O) stretching vibration is a prominent feature in the FT-IR spectrum. The FT-IR and FT-Raman spectra of related compounds have been recorded and analyzed to aid in the assignment of vibrational frequencies. nih.govresearchgate.net Density functional theory (DFT) calculations are often employed to complement experimental data and provide a more detailed interpretation of the vibrational spectra. nih.govresearchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
C=OStretching1680 - 1700 researchgate.net
C-ClStretching600 - 800 nih.gov
C-H (Aromatic)Stretching3000 - 3100 researchgate.net
C=C (Aromatic)Stretching1400 - 1600 researchgate.net
C-H (Methyl)Asymmetric/Symmetric Stretching2900 - 3000 researchgate.net

Note: The exact wavenumbers for this compound may vary slightly.

Vibrational spectroscopy can also provide insights into the conformational arrangement of the molecule and the nature of intermolecular interactions. In the solid state, molecules can exhibit different conformations, which can be reflected in their vibrational spectra. For instance, in a related compound, two independent molecules with slightly different conformations were observed in the asymmetric unit, primarily differing in the orientation of the ketone-methyl group. nih.gov Intermolecular interactions, such as C-H···O and π–π stacking interactions, can also influence the vibrational frequencies and are crucial in understanding the crystal packing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework of this compound.

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shifts (δ) of the protons are influenced by their electronic environment, and the coupling between neighboring protons (J-coupling) provides information about their connectivity. For aromatic systems like quinoline (B57606), the protons on the ring typically appear in the downfield region (δ 7-9 ppm). The acetyl group protons (CH₃) would be expected to resonate in the upfield region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H2~8.9s
H4~8.1s
H5~8.0d
H7~7.8dd
H8~7.5d
CH₃~2.7s

Note: These are predicted values based on known data for similar quinoline structures. Actual experimental values may differ. nih.govrsc.orghmdb.canih.govbas.bg

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the acetyl group is typically observed at a very downfield chemical shift (around 200 ppm). The carbons of the quinoline ring resonate in the aromatic region (δ 120-150 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~197
C2~152
C3~135
C4~148
C4a~128
C5~129
C6~136
C7~130
C8~125
C8a~147
CH₃~26

Note: These are predicted values based on known data for similar quinoline structures. Actual experimental values may differ. researchgate.netrsc.orghmdb.canih.govbas.bg

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Determination of Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the molecular formula of a compound. For a related compound, 1-(6-Bromo-4-chloroquinolin-3-yl)ethanone, the exact mass was determined to be 282.93995 Da, corresponding to the molecular formula C₁₁H₇BrClNO. nih.gov This precise mass measurement allows for the confident assignment of the elemental composition.

While specific fragmentation pathway analysis for this compound is not detailed in the provided search results, the fragmentation of quinoline derivatives typically involves the initial loss of small molecules like CO, HCl, or radicals such as Cl• and CH₃•. The quinoline ring itself can undergo characteristic cleavages, including retro-Diels-Alder reactions or sequential loss of HCN and C₂H₂. The specific fragmentation pattern would be highly dependent on the ionization method employed (e.g., electron ionization, electrospray ionization) and the collision energy used in tandem mass spectrometry (MS/MS) experiments.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Analysis of Electronic Transitions and Chromophoric Properties

The electronic absorption and emission spectra of quinoline derivatives provide insights into their chromophoric properties and the nature of their electronic transitions. The UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions within the quinoline ring system and the acetyl group.

For instance, studies on other chloroquinoline derivatives have utilized fluorescence quenching to investigate their interaction with biological macromolecules like calf thymus DNA (CT-DNA). researchgate.net This suggests that these compounds possess suitable chromophores that absorb and emit light, allowing for such spectroscopic investigations. The specific wavelengths of maximum absorption (λmax) and emission, as well as the molar absorptivity and quantum yield, are key parameters that would be determined from experimental measurements. These parameters are influenced by the substitution pattern on the quinoline ring and the solvent environment.

X-ray Diffraction Studies

Single Crystal X-ray Crystallography for Definitive Molecular Structure

For example, the crystal structure of 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone was solved, revealing a triclinic crystal system. nih.gov Similarly, the structure of 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone also crystallized in a triclinic system. nih.gov Another related compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine, was found to crystallize in the monoclinic space group P2₁. eurjchem.com These examples underscore the power of single-crystal X-ray diffraction in providing precise atomic coordinates and establishing the absolute stereochemistry of chiral molecules.

Table 1: Crystallographic Data for Related Chloroquinoline Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone nih.govTriclinicP19.7396(4)10.5520(3)13.0108(4)88.730(3)68.127(4)71.105(4)1166.62(8)2
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone nih.govTriclinicP18.0552(2)12.4499(5)13.3718(5)67.555(4)80.183(3)77.273(3)1203.40(8)2
1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine eurjchem.comMonoclinicP2₁7.2253(10)5.7720(10)17.105(2)9095.338(10)90710.26(18)2

Examination of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent interactions. These supramolecular interactions play a crucial role in the stability and physical properties of the crystalline solid.

Computational and Theoretical Investigations of 1 3 Chloroquinolin 6 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool in quantum chemistry, enabling the investigation of the electronic structure of many-body systems, such as molecules. mpg.de By focusing on the electron density rather than the complex many-electron wave function, DFT offers a computationally tractable approach to predict a wide array of molecular properties with considerable accuracy.

Molecular Geometry Optimization and Electronic Structure Characterization

The foundational step in the computational analysis of 1-(3-Chloroquinolin-6-yl)ethanone involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. Computational methods, often employing basis sets like 6-311++G(d,p), are used to achieve this. researchgate.net For similar quinoline (B57606) derivatives, studies have shown that the quinoline ring is largely planar, with bond lengths and angles influenced by the nature and position of substituents. nih.govnih.gov For instance, in a related compound, 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone, the quinoline ring systems were found to be nearly planar. nih.gov

The electronic structure characterization that follows this optimization provides a detailed picture of how electrons are distributed within the molecule. This includes the calculation of molecular orbitals and the generation of molecular electrostatic potential (MEP) maps. The MEP is particularly insightful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues to its intermolecular interactions and reactive sites. irjweb.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gap Determination

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical determinants of a molecule's electronic properties and reactivity. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Generic Quinoline Derivative (Illustrative)
ParameterValue (eV)Significance
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital (Electron-donating ability)
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability)
Energy Gap (ΔE)4.7Indicator of Chemical Reactivity and Stability

Calculation of Global and Local Reactivity Descriptors

Building upon HOMO and LUMO energies, a suite of global and local reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, rooted in conceptual DFT, provide a more nuanced understanding of a molecule's behavior in chemical reactions.

Global descriptors, which describe the reactivity of the molecule as a whole, include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Resistance to change in its electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment.

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Global Reactivity Descriptors and Their Formulas (Illustrative)
DescriptorFormulaDescription
Electronegativity (χ)- (EHOMO + ELUMO) / 2Tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud.
Chemical Softness (S)1 / ηPropensity to undergo chemical change.
Electrophilicity Index (ω)χ2 / (2η)Propensity to accept electrons.

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view into its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes and stability of this compound in various environments.

Analysis of Dynamic Behavior and Conformational Stability in Various Environments

MD simulations can reveal how the molecule behaves in different solvents or in the presence of other molecules, providing insights into its solubility, and conformational flexibility. For instance, the simulation can track the fluctuations in bond lengths, bond angles, and dihedral angles over time, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species in a dynamic setting.

Quantum Chemical Parameters and Their Correlation with Chemical Reactivity

The various quantum chemical parameters obtained from DFT calculations and MD simulations are not merely theoretical constructs; they have a direct correlation with the observable chemical reactivity of a molecule. nih.gov

The HOMO and LUMO energies, for example, dictate the feasibility of electron transfer in chemical reactions. A low LUMO energy indicates a good electron acceptor, while a high HOMO energy suggests a good electron donor. The HOMO-LUMO gap is a direct indicator of the molecule's polarizability and its susceptibility to excitation. nih.gov

Global reactivity descriptors like chemical hardness and the electrophilicity index provide a quantitative scale for comparing the reactivity of different molecules. For instance, a molecule with a high electrophilicity index is expected to be a potent electrophile in reactions. Local reactivity descriptors, in turn, guide the understanding of regioselectivity in chemical reactions by identifying the most reactive atomic sites.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Electron Density Distribution

A comprehensive Quantum Theory of Atoms in Molecules (QTAIM) analysis for the specific compound this compound is not available in the reviewed scientific literature. Detailed research findings and specific data tables concerning its electron density distribution under this theoretical framework have not been published.

The Quantum Theory of Atoms in Molecules, developed by Richard Bader and his research group, is a powerful theoretical model used in quantum chemistry to analyze the electron density distribution in molecules and other chemical systems. researchgate.netorientjchem.org This theory allows for a rigorous definition of atoms within a molecule and the chemical bonds that connect them, based on the topology of the electron density, which is an observable physical quantity. researchgate.net

The core of QTAIM analysis involves identifying critical points in the electron density, ρ(r), where the gradient of the density is zero. These critical points are classified by their rank and signature, which reveal key features of the molecular structure. There are four main types of stable critical points:

(3, -3) Critical Points: These correspond to local maxima in the electron density and are typically found at the positions of atomic nuclei. They act as attractors for the gradient vector field of the electron density.

(3, -1) Critical Points: Known as bond critical points (BCPs), these are saddle points in the electron density. The presence of a BCP and an associated bond path—a line of maximum electron density linking two nuclei—indicates a chemical bond or interaction between the two atoms.

(3, +1) Critical Points: Referred to as ring critical points (RCPs), these are found within the interior of a ring of bonded atoms.

(3, +3) Critical Points: Known as cage critical points (CCPs), these represent local minima in the electron density and are found inside a molecular cage.

The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points provides profound insights into the nature of the chemical bonds.

Electron Density (ρ): The value of ρ at a BCP is related to the bond order; a higher value generally indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ): The sign of the Laplacian reveals the nature of the interaction. A negative value (∇²ρ < 0) signifies a concentration of electron density, which is characteristic of shared-shell interactions, such as covalent bonds. Conversely, a positive value (∇²ρ > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions.

For a hypothetical QTAIM analysis of this compound, researchers would calculate the electron density and its topological features to understand the intramolecular interactions. This would involve locating the bond critical points for all the covalent bonds within the molecule, such as the C-C and C-N bonds of the quinoline ring, the C-Cl bond, and the bonds within the ethanone (B97240) substituent. The properties at these BCPs would quantify the strength and nature of each bond. For instance, the analysis would reveal the degree of covalent character in the C-Cl bond and how the electron density is distributed across the fused ring system. Furthermore, the search for non-covalent interactions, such as weak intramolecular hydrogen bonds, would be possible.

Without specific studies on this compound, it is only possible to discuss the methodology in general terms. The generation of specific data tables for its electron density distribution requires dedicated computational chemistry research that, to date, has not been made publicly available.

Advanced Research Applications and Mechanistic Studies of 1 3 Chloroquinolin 6 Yl Ethanone

Role as an Intermediate in Complex Organic Synthesis

The strategic placement of reactive sites on the 1-(3-Chloroquinolin-6-yl)ethanone framework makes it a powerful building block in organic synthesis. The acetyl group at the 6-position and the chlorine atom at the 3-position provide orthogonal handles for sequential chemical transformations, allowing for the construction of intricate molecular architectures.

Precursor for the Construction of Diverse Heterocyclic Frameworks

The acetyl group of this compound is a key functional group for the synthesis of various heterocyclic systems. Through condensation reactions, the acetyl moiety can be readily transformed into a variety of new rings. For instance, reaction with hydrazine (B178648) or its derivatives can yield pyrazole-containing quinolines. Similarly, treatment with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) rings, while condensation with guanidine (B92328) hydrochloride can be employed to construct pyrimidine (B1678525) systems. researchgate.net

These transformations are highly valuable as they allow for the fusion of the quinoline (B57606) scaffold with other pharmacologically relevant heterocycles, leading to the generation of novel chemical entities with potential biological activities. The general synthetic routes for these transformations are well-established for various acetyl-substituted aromatics and are applicable to this compound.

Table 1: Potential Heterocyclic Frameworks from this compound

ReagentResulting Heterocycle
Hydrazine HydratePyrazole
HydroxylamineIsoxazole
GuanidinePyrimidine
Substituted AldehydesChalcone

This table illustrates the potential for this compound to serve as a precursor to a variety of heterocyclic systems based on established reactivity of the acetyl group.

Furthermore, the chloro-substituent at the 3-position can be exploited in cross-coupling reactions or nucleophilic aromatic substitution to introduce further diversity and complexity. For example, "click" chemistry, a powerful tool for molecular assembly, can be utilized by converting the chloro-group into an azide, which can then react with various alkynes to form triazole-containing quinoline derivatives. future-science.comtandfonline.comsemanticscholar.orgresearchgate.net

Utility in Multi-Step Synthesis for Fine Chemicals and Advanced Materials

The versatility of this compound extends to its use in the multi-step synthesis of fine chemicals and advanced materials. Its role as a bifunctional intermediate allows for a programmed, step-wise elaboration of the molecular structure. For instance, the acetyl group can first be transformed into a more complex side chain, followed by modification of the chloro-substituent, or vice versa. This controlled reactivity is essential for the synthesis of well-defined, complex target molecules.

In the realm of fine chemicals, derivatives of this compound are explored for their potential as active pharmaceutical ingredients. The quinoline core is a known pharmacophore, and modifications enabled by the acetyl and chloro groups can be used to tune the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov

Exploration in Materials Science

The electron-deficient nature of the quinoline ring system, combined with the potential for extending conjugation through the acetyl group, makes this compound an attractive building block for new materials with interesting electronic and photophysical properties.

Potential Integration into Optoelectronic Materials Design

Quinoline derivatives are being investigated for their potential use in optoelectronic devices due to their inherent fluorescence and charge-transport properties. The extended π-system of the quinoline ring can be further modulated by introducing other chromophoric or electronically active groups, a task for which this compound is well-suited. For example, condensation reactions at the acetyl group can be used to introduce moieties that either enhance or shift the fluorescence emission of the quinoline core. mdpi.com

Computational studies on related heterocyclic systems have shown that the electronic properties, such as the HOMO-LUMO gap, can be finely tuned by chemical modification, which is a key aspect in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. While specific data for this compound is not widely available, the general principles of molecular design for optoelectronic materials suggest its potential as a valuable synthetic precursor in this field.

Application in the Development of Conductive Polymers and Dyes

The development of intrinsically conductive polymers (ICPs) is a major area of materials science research. wikipedia.org These materials combine the electrical properties of metals with the processability of plastics. Heterocyclic compounds, including quinolines, are of interest as monomers for the synthesis of ICPs due to their thermal stability and inherent electronic properties. wikipedia.orgmdpi.comnih.gov The polymerization of quinoline-containing monomers can lead to materials with extended π-conjugation along the polymer backbone, which is a prerequisite for electrical conductivity. scilit.com While the direct polymerization of this compound has not been extensively reported, its derivatives could be designed to undergo polymerization through various established methods.

In the field of dyes, quinoline-based structures are known to exhibit strong absorption in the UV-visible region, making them suitable for use as colorants. mdpi.comnih.gov The color of these dyes can be tuned by modifying the substituents on the quinoline ring. The acetyl group in this compound can be used as an anchoring point for the synthesis of azo dyes or other chromophoric systems, allowing for the creation of a wide palette of colors. mdpi.com

Table 2: Quinoline-Based Dyes and their Properties

Dye StructureColorApplication
Cyanine dyes with quinolineVaried (visible to NIR)Photosensitizers, fluorescent labels
Azo dyes with 8-hydroxyquinolineRed, YellowTextile dyeing

This table provides examples of dye classes that incorporate the quinoline scaffold, illustrating the potential of this compound derivatives in this area.

Catalytic Properties and Ligand Design

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is widely exploited in the design of ligands for catalysis. nih.gov Functionalized quinolines can act as bidentate or tridentate ligands, where the quinoline nitrogen and other donor atoms (such as the oxygen of the acetyl group in this compound) can bind to a metal center, creating a catalytically active complex.

Quinoline-based ligands have been successfully employed in a variety of catalytic transformations, including oxidation reactions and C-H functionalization. scilit.comacs.orgmdpi.com For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechols. scilit.commdpi.com The electronic and steric properties of the ligand, which can be modulated by substituents on the quinoline ring, play a crucial role in determining the efficiency and selectivity of the catalyst. scilit.commdpi.com

The modification of this compound, for instance by converting the acetyl group into an imine or an amine, can provide additional coordination sites, allowing for the synthesis of a diverse library of ligands for various catalytic applications. nih.gov The development of such ligands is a key area of research in the quest for more efficient and selective catalysts for organic synthesis. nih.gov

Design and Synthesis of Metal Complexes for Catalytic Applications

The nitrogen atom in the quinoline ring and the oxygen atom of the acetyl group in this compound make it an excellent candidate for a bidentate ligand in coordination chemistry. Quinoline-based ligands are widely used to synthesize metal complexes for catalysis due to their unique physicochemical properties and steric arrangements. colab.ws The coordination of quinoline moieties with various transition metals is fundamental to the application of these complexes in diverse chemical transformations. colab.wsnih.gov

Researchers have successfully synthesized a variety of metal complexes using ligands structurally similar to this compound. These complexes often involve transition metals such as palladium(II), copper(II), platinum(II), and cobalt(II). researchgate.netrsc.orgrsc.org For example, quinoline-appended stibine (B1205547) ligands have been used to create Pt(II)–Sb(III) complexes, demonstrating the versatility of the quinoline scaffold in forming stable organometallic compounds. nih.gov The synthesis typically involves the reaction of a quinoline derivative with a metal salt, leading to the formation of a coordination complex where the metal ion is bound to the nitrogen of the quinoline and potentially other donor atoms. researchgate.net These synthetic strategies highlight the potential for creating a range of novel catalysts based on the this compound framework for various organic reactions. researchgate.netacs.org

Table 1: Examples of Quinoline-Based Metal Complexes and Their Catalytic Applications

Ligand Type Metal Ion Catalytic Application Reference
Quinoline-based Schiff Base Co(II) Synthesis of quinoxalines and quinolines rsc.org
Quinoline-based Ligand Pd(II) β-C(sp³)–H chlorination of carboxylic acids researchgate.net
Quinoline-based Ligands Cu(II) Photoredox atom transfer radical addition (ATRA) rsc.org
Tri(quinolin-8-yl)-λ³-stibane Pt(II) Model for ligand-controlled redox reactions nih.govacs.org

Investigation of Catalytic Mechanisms and Efficiency

The efficacy of quinoline-based metal complexes in catalysis stems from their ability to facilitate specific reaction pathways. The electronic properties of the quinoline ring, modified by substituents like the chloro and acetyl groups, can be fine-tuned to modulate the catalytic activity of the metal center.

For instance, copper(II) complexes of quinoline-based ligands have been shown to be effective in photoredox catalysis for atom transfer radical addition (ATRA) reactions. rsc.org Under white light irradiation, these complexes are proposed to undergo a light-induced homolysis, reducing Cu(II) to the active Cu(I) species without needing an external chemical reductant. rsc.org This Cu(I) species then catalyzes the addition of alkyl halides to alkenes with high efficiency and stereoselectivity. rsc.org

In other applications, such as the cobalt(II)-catalyzed synthesis of quinolines, the mechanism involves a dehydrogenative coupling pathway. rsc.org Palladium(II) catalysts bearing quinoline-based ligands have been used for the selective chlorination of C(sp³)–H bonds, where the ligand is thought to form a macrocyclic structure with the substrate via hydrogen bonding, guiding the metal to the specific reaction site. researchgate.net The efficiency of these catalytic systems is often high, with some reactions achieving excellent yields using catalyst loadings of 1 mol% or less. rsc.org

Table 2: Efficiency of Catalytic Systems Based on Quinoline-Metal Complexes

Catalyst System Reaction Type Efficiency Metric Reference
Cu(II)-quinoline complex Photoredox ATRA >20 examples with excellent yields at ≤1 mol% catalyst rsc.org
Co(II)-phosphine free complex Dehydrogenative coupling for quinoline synthesis Effective for one-pot synthesis rsc.org
Pd(II) with quinoline ligand β-C(sp³)–H chlorination Highest yield of 52% reported for specific scaffolds researchgate.net

Mechanistic Aspects of Molecular Interactions with Biomolecules

The structural features of this compound make it a compelling candidate for interaction with biological macromolecules, a property extensively studied in other quinoline derivatives.

Computational Molecular Docking Studies with Enzyme Active Sites

Molecular docking is a powerful computational tool used to predict how a molecule binds to the active site of a protein. Numerous studies have performed docking simulations on quinoline derivatives to explore their potential as enzyme inhibitors. mdpi.comnih.gov These studies are critical in drug discovery, providing insights into binding affinity and the specific interactions that stabilize the ligand-protein complex.

For example, various quinoline derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase, DNA damage and response (DDR) kinases, and bacterial efflux pumps. nih.govresearchgate.netmdpi.com The quinoline nitrogen often plays a key role, forming hydrogen bonds with amino acid residues in the enzyme's hinge region, a common feature for ATP-competitive kinase inhibitors. mdpi.com Docking studies on quinoline-3-carboxamides, for instance, revealed high selectivity for ATM kinase over other closely related kinases. mdpi.com The results, often presented as docking scores, indicate the binding affinity, with more negative scores suggesting stronger binding. nih.govtubitak.gov.tr These computational predictions guide the synthesis of more potent and selective inhibitors. nih.gov

Table 3: Molecular Docking Studies of Quinoline Derivatives with Enzyme Targets

Quinoline Derivative Class Enzyme Target (PDB ID) Key Finding/Docking Score Reference
Pyrimidine-containing quinolines HIV Reverse Transcriptase (4I2P) Highest docking score of -10.675 nih.govtubitak.gov.tr
Quinoline-3-carboxamides ATM Kinase High selectivity towards ATM kinase mdpi.com
General quinoline derivatives MexB protein of P. aeruginosa Binding energy of -31.4 kcal/mol for the best candidate researchgate.net

Investigation of DNA Binding Mechanisms (e.g., Intercalation, Groove Binding)

The planar aromatic structure of the quinoline ring is ideal for interacting with DNA. Quinoline-containing compounds are known to bind to DNA through various mechanisms, primarily intercalation and groove binding, which can interfere with DNA replication and transcription, leading to cytotoxic effects. nih.gov

Intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. This mode of binding is stabilized by π-stacking interactions with the DNA bases. nih.gov Molecular dynamics simulations and spectroscopic methods have shown that protonated quinoline rings can weakly intercalate into DNA. nih.gov

Table 4: DNA Binding Mechanisms of Quinoline-Based Compounds

Compound/Class DNA Target Binding Mechanism Supporting Evidence Reference
Quinine (protonated) General DNA Weak Intercalation Raman spectroscopy, π-stacking interactions observed nih.gov
Quinine (CG)₁₁ duplex DNA Minor Groove Binding π-stacking and hydrogen bonds to guanine (B1146940) bases nih.gov
Quinine (AT)₁₁ duplex DNA Minor Groove Binding π-stacking and hydrogen bond to adenine nih.gov

Theoretical and Computational Investigation of Antioxidant Mechanisms

Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants a key research area. Quinoline derivatives have shown promise as antioxidant agents, and computational studies are crucial for understanding the mechanisms behind their activity. mdpi.comnih.govui.ac.id

Elucidation of Electron Transfer and Hydrogen Atom Transfer Pathways

The primary mechanisms by which antioxidants neutralize free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Computational chemistry, particularly using Density Functional Theory (DFT), allows for the calculation of parameters that predict a molecule's ability to act via these pathways. mdpi.comnih.gov

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. The feasibility of this pathway is often evaluated by calculating the Bond Dissociation Energy (BDE) of potential H-donating groups (e.g., a hydroxyl or amine group attached to the quinoline ring). A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation. mdpi.comnih.gov

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical. This ability is assessed by calculating the Ionization Potential (IP), which is the energy required to remove an electron from the molecule. A lower IP suggests that the molecule can more readily donate an electron. mdpi.comnih.gov By comparing these calculated values to those of known antioxidants like Trolox and ascorbic acid, researchers can predict the potential antioxidant efficiency of new quinoline derivatives. nih.gov Studies on quinoline-4-carboxylic acids have shown that the presence of an additional aromatic ring enhances antioxidant activity, which is measured experimentally using assays like the DPPH method. ui.ac.id

Table 5: Computational Parameters for Antioxidant Activity of Quinoline Derivatives

Mechanism Computational Parameter Interpretation Reference
Hydrogen Atom Transfer (HAT) Bond Dissociation Energy (BDE) Lower BDE indicates higher activity mdpi.comnih.gov
Single Electron Transfer (SET) Ionization Potential (IP) Lower IP indicates higher activity mdpi.comnih.gov
General Antioxidant Activity DPPH Radical Scavenging Assay Higher inhibition percentage indicates higher activity ui.ac.id

Structure-Antioxidant Activity Relationship (SAR) Studies via Computational Modeling

While specific computational studies on the structure-antioxidant activity relationship (SAR) of this compound are not extensively documented in publicly available literature, the antioxidant potential of the broader quinoline class has been the subject of theoretical and experimental investigation. nih.govresearchgate.net Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of antioxidant action and predicting the radical scavenging potential of various quinoline derivatives. sapub.orgnih.gov These studies help to understand how structural modifications to the quinoline scaffold influence antioxidant capacity.

General principles derived from SAR studies on quinoline derivatives indicate that the antioxidant activity is significantly influenced by the nature and position of substituents on the quinoline ring system. For instance, the presence of hydroxyl (-OH) or amino (-NH2) groups is often correlated with enhanced antioxidant activity, as these groups can readily donate a hydrogen atom to neutralize free radicals. nih.gov The capacity of a hydroxyl group to donate a hydrogen atom to the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a key factor in the antioxidant activity of many phenolic compounds. nih.gov

In the case of this compound, the molecule possesses a chloro group at the 3-position and an ethanone (B97240) (acetyl) group at the 6-position. The chloro group is an electron-withdrawing group, which can influence the electron density distribution across the quinoline ring. The acetyl group is also electron-withdrawing. The antioxidant potential of quinoline derivatives has been shown to be dependent on such electronic effects. researchgate.net

Computational parameters derived from DFT calculations, such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO energy gap, and bond dissociation enthalpy (BDE), are crucial in predicting antioxidant activity. A higher HOMO energy is generally associated with a greater electron-donating ability, which is a key step in radical scavenging. The BDE of an X-H bond (where X is O or N) is a critical parameter for evaluating the ability of a compound to act as a free radical scavenger via the hydrogen atom transfer (HAT) mechanism.

While no direct computational data for this compound is available, studies on related chloroquinoline derivatives provide valuable insights. For example, research on other chloro-substituted quinolines has explored their antioxidant potential. nih.govresearchgate.net A study on novel 7-chloroquinoline (B30040) derivatives showed that some compounds exhibited strong antioxidant activity in the DPPH assay. researchgate.net

To illustrate the structure-antioxidant activity relationships within the quinoline family, the following table summarizes findings for various substituted quinolines.

Compound/Derivative ClassSubstituentsKey Findings from SAR/Computational StudiesReference
Quinoline-hydrazone derivativesHydroxyl (-OH) groupThe presence of a hydroxyl group was found to be crucial for antioxidant activity, facilitating hydrogen atom donation to free radicals. nih.gov
7-Chloroquinoline derivatives2,7-dichloro, 3-carbonitrile; 2,7-dichloro, 3-carboxamideSome derivatives displayed potent antioxidant activity, with IC50 values comparable to or better than ascorbic acid in the DPPH assay. researchgate.net
2,4-diphenylquinoline derivatives6-chloro, 3-(phenylselanyl)The derivative with a chloro group at the 6-position showed partial reduction of lipid peroxidation. researchgate.net
Benzo[f]quinoline derivativesBenzimidazole substituentExhibited the highest antioxidant potency in a series, attributed to increased aromaticity and extended conjugation. nih.gov

Electrochemical Properties and Redox Behavior

The redox behavior of quinolines is largely dictated by the electron-rich or electron-deficient nature of the heterocyclic ring system and the influence of its substituents. The quinoline nucleus can undergo both reduction and oxidation processes. The reduction potentials of quinolinium salts have been reported to range from -0.43 to -1.08 V. marquette.edu The presence of electron-withdrawing groups, such as the chloro and acetyl groups in this compound, would be expected to make the reduction of the quinoline ring more favorable (occur at less negative potentials).

Cyclic voltammetry studies on various quinoline derivatives have revealed the influence of their chemical structure on reduction and oxidation potentials. For instance, a study on 8-hydroxy-quinoline-5-carbaldehyde and 6-(dimethylamino)quinoline-5-carbaldehyde found a strong correlation between the chemical structure and the observed redox potentials. researchgate.net The presence of a methyl group was found to facilitate oxidation, while its reduction potential became more negative compared to the non-methylated structure. researchgate.net

The electrochemical oxidation of aminoquinolines has also been a subject of study. For example, the electrochemical oxidation of 6-aminoquinoline (B144246) has been investigated through cyclic voltammetry and computational methods, revealing that the oxidation pathway is pH-dependent. researchgate.net

The following table presents electrochemical data for some quinoline derivatives, which can serve as a reference for predicting the behavior of this compound.

Compound/Derivative ClassTechniqueObserved Redox PotentialsKey FindingsReference
Quinolinium SaltsCyclic VoltammetryReduction potentials: -0.43 to -1.08 VThe electrochemical results are correlated with the chemical structure. marquette.edu
8-Hydroxy-quinoline-5-carbaldehydeCyclic VoltammetryStrong correlation between structure and reduction/oxidation potentials.The presence of a methyl group facilitates oxidation and makes the reduction potential more negative. researchgate.net
6-(Dimethylamino)quinoline-5-carbaldehydeCyclic VoltammetryStrong correlation between structure and reduction/oxidation potentials.The presence of a methyl group facilitates oxidation and makes the reduction potential more negative. researchgate.net
6-AminoquinolineCyclic VoltammetrypH-dependent oxidation pathway.Two possible electro-oxidation pathways were investigated: single-electron oxidation and two-electron oxidation. researchgate.net
8-QuinolinolCyclic VoltammetryShowed notable reducing properties.Confirmed the antioxidant activity observed in other assays and showed no pro-oxidative effects. nih.gov

Based on these studies, it can be inferred that this compound would likely exhibit irreversible reduction peaks in cyclic voltammetry corresponding to the reduction of the quinoline ring and the acetyl group. The exact potentials would be dependent on the experimental conditions, such as the solvent, supporting electrolyte, and pH. A detailed electrochemical study of this compound would be required to fully characterize its redox behavior and to determine its precise oxidation and reduction potentials.

Future Directions and Emerging Research Avenues for 1 3 Chloroquinolin 6 Yl Ethanone

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a long and storied history, yet the pursuit of more efficient, cost-effective, and environmentally benign methodologies remains a critical endeavor. Future research into the synthesis of 1-(3-Chloroquinolin-6-yl)ethanone is poised to embrace the principles of green chemistry.

Conventional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, often rely on harsh conditions and hazardous reagents. youtube.com The future of synthesizing this compound will likely focus on the adoption of greener alternatives. This includes the use of ultrasound and microwave irradiation to accelerate reaction times and improve yields, often in aqueous media to minimize the use of volatile organic solvents. beilstein-journals.orgresearchgate.net

Furthermore, the development of novel catalytic systems is a key area of exploration. The use of inexpensive and environmentally friendly catalysts, such as iron(III) chloride (FeCl3·6H2O), has shown promise in the synthesis of other quinoline derivatives and could be adapted for this compound. nih.govmdpi.com The exploration of metal nanoparticle-catalyzed reactions also presents an exciting frontier, offering high atom economy and efficiency. scbt.com

A comparative look at traditional versus emerging sustainable synthetic methods highlights the potential for significant improvements:

FeatureTraditional Synthesis (e.g., Skraup, Friedländer)Emerging Sustainable Synthesis
Reaction Conditions Often harsh (high temperatures, strong acids)Milder conditions, ambient temperature and pressure
Solvents Often toxic and volatile organic solventsWater, ionic liquids, solvent-free conditions
Catalysts Often stoichiometric and hazardous reagentsRecyclable, non-toxic catalysts (e.g., biocatalysts, nanocatalysts)
Energy Consumption HighLower (e.g., microwave, ultrasound)
Byproducts Often significant and hazardousMinimized, often non-toxic

The application of these sustainable practices to the synthesis of this compound will not only reduce the environmental impact but also potentially lead to the discovery of new reaction pathways and more efficient production methods.

Advanced Computational Modeling for Precise Structure-Property Predictions

The advent of powerful computational tools has revolutionized drug discovery and materials science. For this compound, advanced computational modeling will be instrumental in predicting its physicochemical properties, biological activities, and potential applications.

Quantitative Structure-Activity Relationship (QSAR) studies will be a cornerstone of this research. By developing mathematical models that correlate the structural features of this compound and its analogs with their biological activities, researchers can rationally design new derivatives with enhanced potency and selectivity. nih.govtaylorandfrancis.com This in silico screening approach significantly reduces the time and cost associated with synthesizing and testing new compounds. scbt.com

Molecular docking simulations will provide insights into the potential biological targets of this compound. By modeling the interaction of the compound with the active sites of various enzymes and receptors, it is possible to identify high-affinity binding partners and predict the mechanism of action. compchemhighlights.org For instance, quinoline derivatives have been shown to interact with targets such as DNA gyrase and topoisomerase IV. youtube.com

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. This fundamental understanding is crucial for designing new molecules with tailored electronic and optical properties for applications in materials science.

The synergy of these computational approaches can be summarized as follows:

Computational MethodApplication for this compoundPredicted Outcomes
QSAR Predicting biological activity based on molecular descriptors.Identification of key structural features for enhanced efficacy.
Molecular Docking Simulating binding to biological macromolecules.Elucidation of potential drug targets and mechanisms of action.
DFT Calculating electronic structure and properties.Prediction of reactivity, stability, and spectroscopic signatures.
Molecular Dynamics Simulating the dynamic behavior of the molecule and its complexes.Understanding conformational changes and binding stability over time.

These computational endeavors will guide the synthesis of new derivatives with improved therapeutic or material properties, accelerating the discovery process. scbt.comnih.gov

Integration into Hybrid Functional Material Systems

The unique electronic and structural characteristics of the quinoline ring make it an attractive building block for the development of novel functional materials. Future research will likely explore the incorporation of this compound into hybrid material systems to create materials with tailored optical, electronic, and biological properties.

One promising avenue is the development of quinoline-based hybrid materials for applications in optoelectronics. By functionalizing the quinoline core of this compound with other organic or inorganic moieties, it may be possible to create materials with tunable fluorescence, phosphorescence, or non-linear optical properties. These materials could find use in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.

The synthesis of quinoline-metal complexes is another area of interest. The nitrogen atom in the quinoline ring and the oxygen atom of the acetyl group in this compound can act as coordination sites for metal ions. These metal complexes can exhibit interesting catalytic, magnetic, and luminescent properties.

Furthermore, the incorporation of this compound into polymeric systems could lead to the development of functional polymers with enhanced thermal stability, conductivity, or biocompatibility. These materials could have applications in areas ranging from advanced coatings to drug delivery systems.

The potential applications of such hybrid materials are diverse:

Hybrid Material SystemPotential ApplicationRationale
Quinoline-Organic Hybrids Organic Light-Emitting Diodes (OLEDs)Tunable photophysical properties of the quinoline core.
Quinoline-Metal Complexes Catalysis, Molecular ImagingCoordination chemistry of the quinoline nitrogen and acetyl oxygen.
Quinoline-Polymer Conjugates Drug Delivery, Smart CoatingsCombines the properties of the quinoline with the processability of polymers.

Exploration of New Mechanistic Paradigms in Molecular and Chemical Biology

A deeper understanding of the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent or a biological probe. Future research in this area will focus on identifying its specific cellular targets and elucidating the downstream signaling pathways it modulates.

Chloroquine, a well-known quinoline derivative, is known to accumulate in acidic organelles such as lysosomes, where it interferes with their function. It is plausible that this compound may exhibit similar lysosomotropic properties, a hypothesis that warrants investigation. Its effects on autophagy, a key cellular process involving lysosomes, could be a fruitful area of study.

The inhibitory potential of this compound against various enzymes is another important research direction. Quinoline derivatives have been reported to inhibit a wide range of enzymes, including kinases, proteases, and DNA-modifying enzymes. youtube.com High-throughput screening and proteomic approaches could be employed to identify the specific enzymatic targets of this compound.

Furthermore, the development of chemical probes based on the this compound scaffold could be a powerful tool for studying biological processes. By attaching fluorescent or affinity tags to the molecule, researchers can visualize its subcellular localization and identify its binding partners within the cell.

Key research questions to be addressed include:

Research QuestionExperimental ApproachPotential Significance
Does this compound accumulate in lysosomes?Fluorescence microscopy with lysosomal markers.Understanding its potential as a lysosomotropic agent.
What are the primary enzymatic targets of this compound?High-throughput enzyme inhibition assays, activity-based protein profiling.Identification of its mechanism of action and therapeutic potential.
How does it affect key cellular signaling pathways?Western blotting, reporter gene assays, transcriptomic analysis.Elucidation of its downstream biological effects.
Can it be developed into a chemical probe?Synthesis of fluorescently labeled or biotinylated derivatives.Enabling the study of its interactions in living cells.

By addressing these questions, the scientific community can gain a comprehensive understanding of the biological activities of this compound and pave the way for its potential applications in medicine and chemical biology.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1-(3-Chloroquinolin-6-yl)ethanone, and how should data be interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Detect functional groups such as carbonyl (C=O) and NH stretches. For example, IR bands near 1650–1750 cm⁻¹ confirm the ketone group, while NH stretches (if present) appear around 3300–3500 cm⁻¹ .
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to resolve aromatic protons and carbons. The quinoline ring protons typically resonate at δ 7.5–9.0 ppm, while the methyl ketone group (CH3_3-C=O) appears as a singlet near δ 2.5–2.7 ppm .
  • Mass Spectrometry : Confirm molecular weight via [M+H]+^+ or [M-H]^- peaks. For example, a molecular ion at m/z 221.6 (C11_{11}H8_8ClNO) aligns with the compound’s formula .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, light-resistant containers at -20°C to prevent degradation. Avoid prolonged exposure to moisture, as ketones can hydrolyze under acidic/basic conditions.
  • Stability Assays : Monitor purity via HPLC or TLC over time. Use accelerated stability studies (e.g., 40°C/75% relative humidity) to predict shelf life .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Friedel-Crafts Acylation : Optimize reaction conditions (e.g., Lewis acid catalyst choice, solvent polarity). For chloroquinoline derivatives, AlCl3_3 in dichloromethane at 0–5°C minimizes side reactions .
  • Quinoline Functionalization : Introduce the chloroquinoline moiety via nucleophilic aromatic substitution (e.g., using POCl3_3) before acylation. Monitor reaction progress via in situ FTIR to track ketone formation .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY and HMBC to resolve overlapping signals. For example, HMBC correlations between the methyl ketone proton (δ 2.6 ppm) and the quinoline C-6 carbon confirm substitution patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry. Crystallographic data (e.g., bond lengths and angles) provide definitive proof of the ketone’s position, as seen in related chloroquinoline structures .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). This predicts electrophilic/nucleophilic sites for functionalization .
  • Molecular Dynamics Simulations : Model solvation effects in polar solvents (e.g., DMSO) to assess stability and aggregation tendencies.

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Test antimicrobial or antitubercular activity using microdilution methods (e.g., MIC against Mycobacterium tuberculosis). Include positive controls like isoniazid .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the quinoline ring) and correlate activity with electronic parameters (Hammett constants) .

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